molecular formula C13H16ClNO4S B12818155 4-(3-Morpholino-3-oxopropyl)benzenesulfonyl chloride

4-(3-Morpholino-3-oxopropyl)benzenesulfonyl chloride

Cat. No.: B12818155
M. Wt: 317.79 g/mol
InChI Key: ONAFMGKEGKIIRF-UHFFFAOYSA-N
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Description

4-(3-Morpholino-3-oxopropyl)benzenesulfonyl chloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring, a sulfonyl chloride group, and a benzene ring, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Morpholino-3-oxopropyl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with morpholine and a suitable propylating agent. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful addition of reagents, temperature control, and purification steps to obtain high-purity products. The use of continuous flow reactors can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Morpholino-3-oxopropyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

4-(3-Morpholino-3-oxopropyl)benzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Morpholino-3-oxopropyl)benzenesulfonyl chloride involves the interaction of the sulfonyl chloride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The morpholine ring can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Morpholino-3-oxopropyl)benzenesulfonamide
  • N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide
  • 4-(3-(4-bromophenyl)-3-oxopropyl)benzenesulfonamide

Uniqueness

4-(3-Morpholino-3-oxopropyl)benzenesulfonyl chloride is unique due to its combination of a sulfonyl chloride group and a morpholine ring, which provides distinct reactivity and binding properties. This uniqueness makes it a valuable reagent in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C13H16ClNO4S

Molecular Weight

317.79 g/mol

IUPAC Name

4-(3-morpholin-4-yl-3-oxopropyl)benzenesulfonyl chloride

InChI

InChI=1S/C13H16ClNO4S/c14-20(17,18)12-4-1-11(2-5-12)3-6-13(16)15-7-9-19-10-8-15/h1-2,4-5H,3,6-10H2

InChI Key

ONAFMGKEGKIIRF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCC2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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